4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine
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Overview
Description
4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific information on this compound, it’s difficult to describe its exact mode of action. Generally, benzoxazole derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can greatly influence the bioavailability of a compound .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine typically involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole ring. This reaction is often carried out in the presence of a catalyst, such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]), under reflux conditions in water . The yield of this reaction can range from 79% to 89%.
Industrial Production Methods
In industrial settings, the production of benzoxazole derivatives may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: These compounds are used in the development of new materials, such as polymers and dyes, due to their unique electronic properties.
Comparison with Similar Compounds
4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine can be compared with other benzoxazole derivatives, such as:
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and used in photophysical studies.
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide: A herbicide with selective activity between rice and barnyard grass.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzoxazole derivatives.
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)11-7-9-12(10-8-11)18-15-16-13-5-3-4-6-14(13)19-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQOFPMUALMYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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